Neoagarobiose

Descripción general

Descripción

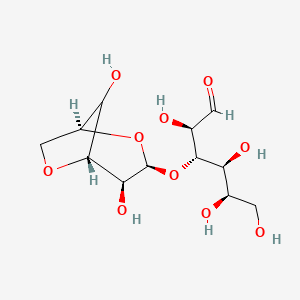

The compound Neoagarobiose is a complex organic molecule with multiple hydroxyl groups and a bicyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic structure and the introduction of hydroxyl groups. Common synthetic routes may include:

Formation of the bicyclic structure: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide can be employed to introduce hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Biological and Nutritional Applications

Nutraceutical Potential:

Neoagarobiose exhibits significant biological activities, making it a valuable component in nutraceutical formulations. It has been shown to possess anti-melanogenesis properties, which can help in skin whitening and moisturizing effects. Studies indicate that this compound can inhibit melanin production in skin cells, suggesting its potential use in cosmetic products aimed at skin lightening and anti-aging .

Prebiotic Effects:

Research has indicated that this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. This characteristic is crucial for maintaining gut health and enhancing the immune system. The prebiotic potential is particularly relevant in the formulation of functional foods designed to improve digestive health .

Cosmetic Industry Applications

This compound is increasingly utilized in cosmetic formulations due to its moisturizing properties. It has been demonstrated to enhance skin hydration and elasticity while providing a soothing effect on irritated skin. The compound's ability to act as an anti-inflammatory agent further supports its inclusion in skincare products aimed at sensitive or acne-prone skin .

Pharmaceutical Applications

Antimicrobial Properties:

this compound has shown antimicrobial activity against various pathogens, making it a candidate for incorporation into pharmaceutical products. Its efficacy against bacteria and fungi suggests potential applications in wound healing formulations and as a preservative in medicinal products .

Dental Care:

The compound's anticariogenic properties have been highlighted in research, indicating its potential use in dental care products to prevent tooth decay. This compound can inhibit the growth of cariogenic bacteria, thus contributing to oral health .

Industrial Applications

Enzymatic Production:

The enzymatic conversion of agar into this compound is facilitated by specific agarases. For instance, novel agarases from marine bacteria have been characterized for their ability to produce this compound efficiently from agarose . This bioconversion process is essential for large-scale production and can be optimized for industrial applications.

Biotechnological Uses:

In biotechnology, this compound serves as a substrate for various microbial processes, including fermentation and bioconversion. Its role as a carbon source for microbial growth opens avenues for its use in producing biofuels and other bioproducts .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Lina et al., 2021 | Identified a novel agarase from Vibrio sp. capable of producing this compound from agarose | Biotechnological production of this compound for nutritional supplements |

| Kwon et al., 2020 | Characterized an exolytic β-agarase that efficiently hydrolyzes agar into this compound | Industrial enzyme applications for sustainable production |

| Yun et al., 2013 | Demonstrated the anti-inflammatory effects of L-AHG derived from this compound | Development of cosmetic formulations with therapeutic benefits |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanoic acid: This compound has a similar structure but with an additional carboxyl group.

(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanone: This compound has a ketone group instead of an aldehyde group.

Uniqueness

The uniqueness of Neoagarobiose lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties.

Actividad Biológica

Neoagarobiose (NA2), a disaccharide derived from agarose, has garnered significant attention in recent years due to its diverse biological activities and potential applications in various industries, including pharmaceuticals, cosmetics, and food. This article explores the biological activity of this compound, highlighting its production, enzymatic pathways, and physiological effects based on recent research findings.

Production of this compound

This compound is primarily produced through the enzymatic hydrolysis of agarose by specific agarases. Recent studies have identified several key enzymes involved in this process:

- Agarase AgaA : Isolated from Vibrio sp. LA1, this enzyme exhibits exo-lytic activity, efficiently converting agarose into this compound as the sole product. The optimal conditions for AgaA's activity are a temperature of 35 °C and a pH of 6 .

- Agarase AgaB : Characterized from Zobellia galactanivorans, this enzyme acts as an endo-type agarase that hydrolyzes agarose into various oligosaccharides, including this compound .

- Dual-Enzyme Strategy : A modular approach has been developed utilizing both AgaA and AgaB to enhance the production of this compound from agar. This two-stage hydrolysis process allows for efficient conversion of agar into bioactive oligosaccharides .

Biological Activities

This compound possesses several promising biological activities:

- Anti-Melanogenesis : Research indicates that this compound can act as an anti-melanogenesis agent. This property makes it a valuable ingredient in cosmetic formulations aimed at skin lightening and pigmentation control .

- Moisturizing Effects : this compound has been shown to enhance skin hydration, making it beneficial for cosmetic applications as a moisturizer .

- Prebiotic Potential : Studies suggest that this compound may serve as a prebiotic, promoting the growth of beneficial gut bacteria. This effect is crucial for maintaining gut health and overall well-being .

Case Studies and Research Findings

Recent literature provides compelling evidence regarding the biological activity of this compound:

- Study on Enzymatic Production : A study demonstrated the efficient production of this compound using a dual-enzyme system involving AgaA and AgaB. The resulting product exhibited significant bioactivity, suggesting its potential use in food and pharmaceutical applications .

- Characterization of α-Neoagarobiose Hydrolase : Research on α-neoagarobiose hydrolase revealed its ability to hydrolyze neoagarooligosaccharides, producing functional sugars with potential health benefits. This enzyme plays a critical role in the saccharification processes of marine biomass .

- Physiological Activity Assessment : Experimental data indicate that this compound can modulate immune responses and exhibit antioxidant properties, further supporting its use in health-related applications .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-4(15)7(17)10(5(16)2-14)22-12-9(19)11-8(18)6(21-12)3-20-11/h2,4-13,15-19H,1,3H2/t4-,5+,6+,7+,8?,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLZAAKBNPACJI-UOFVWDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC(C(C=O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964062 | |

| Record name | 3-O-(3,6-Anhydrohexopyranosyl)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-58-2 | |

| Record name | Neoagarobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-(3,6-Anhydrohexopyranosyl)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.